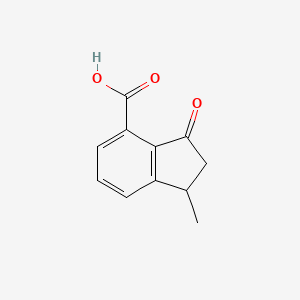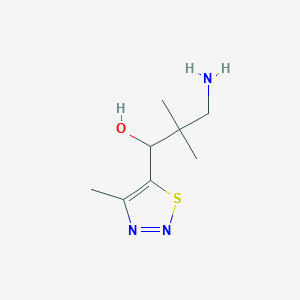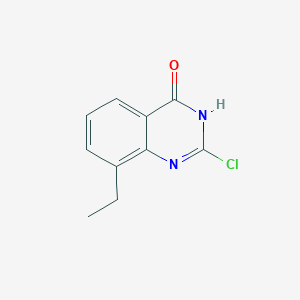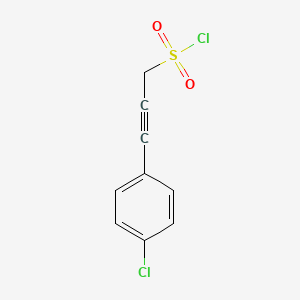
1-(Piperidin-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)butan-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-piperidone with butanone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Piperidin-3-yl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure similar to 1-(Piperidin-3-yl)butan-2-one but without the butanone group.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which combines the piperidine ring with a butanone group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-piperidin-3-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 |
Clé InChI |
SDIRVNDDFFJLID-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


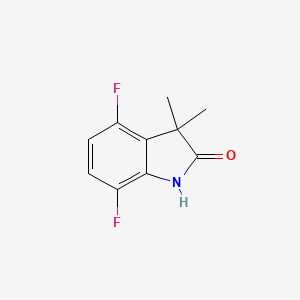
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)


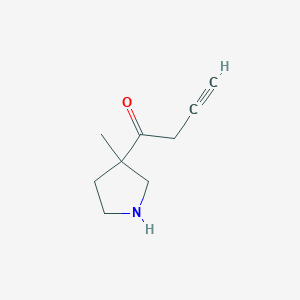

![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
